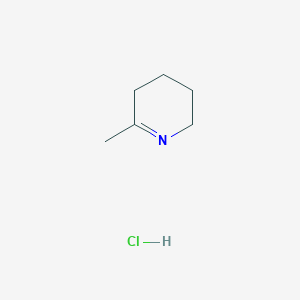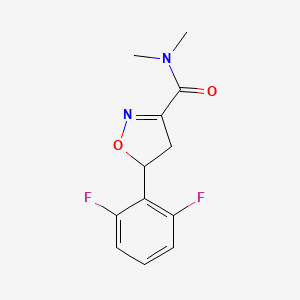![molecular formula C24H14N4O2 B12517629 2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione CAS No. 705974-45-4](/img/structure/B12517629.png)
2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione is a complex organic compound belonging to the class of naphthoquinoxaline derivatives. These compounds are known for their unique structural features and diverse applications in various fields, including chemistry, biology, and materials science. The presence of pyrrole and quinoxaline moieties in its structure imparts significant electronic and photophysical properties, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione typically involves the condensation of 1,2-diaminoanthraquinone with various benzil compounds in glacial acetic acid. This reaction proceeds with excellent yield and is fully characterized . Another method involves the use of furan-2,3-diones as synthons, which react with 1,2-diaminoanthraquinone to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. The use of heterogeneous catalysts like propylsulfonic acid functionalized nanozeolite clinoptilolite or reusable polyaniline sulfate salt catalysts has been reported to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyrrole and quinoxaline moieties can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, reduced forms of the original compound, and other complex heterocyclic structures .
科学的研究の応用
2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
作用機序
The mechanism of action of 2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in redox reactions, interact with biological macromolecules, and modulate various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in cellular processes .
類似化合物との比較
Similar Compounds
Naphtho[2,3-f]quinoxaline-7,12-dione: Lacks the pyrrole moieties but shares the quinoxaline core.
2,3-Di(2-pyridyl)naphtho[2,3-f]quinoxaline-7,12-dione: Contains pyridyl groups instead of pyrrole.
5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline: A brominated derivative with similar structural features.
Uniqueness
2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione is unique due to the presence of both pyrrole and quinoxaline moieties, which impart distinct electronic and photophysical properties. This makes it particularly valuable for applications in optoelectronics and as a precursor for the synthesis of more complex molecules .
特性
CAS番号 |
705974-45-4 |
|---|---|
分子式 |
C24H14N4O2 |
分子量 |
390.4 g/mol |
IUPAC名 |
2,3-bis(1H-pyrrol-2-yl)naphtho[3,2-f]quinoxaline-7,12-dione |
InChI |
InChI=1S/C24H14N4O2/c29-23-13-5-1-2-6-14(13)24(30)19-15(23)9-10-18-20(19)28-22(17-8-4-12-26-17)21(27-18)16-7-3-11-25-16/h1-12,25-26H |
InChIキー |
XMVJYHXJLHDQRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(C(=N4)C5=CC=CN5)C6=CC=CN6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-](/img/structure/B12517547.png)
![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-](/img/structure/B12517561.png)
![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)


![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)
![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)

![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)


![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)
